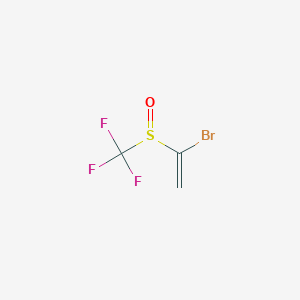

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

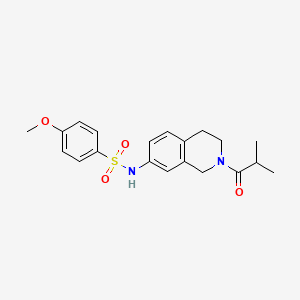

Übersicht

Beschreibung

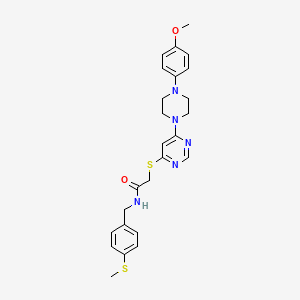

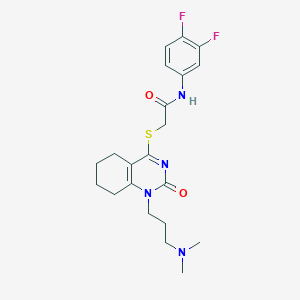

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is a chemical compound with the CAS Number: 1253123-66-8 . It has a molecular weight of 223.01 . The IUPAC name for this compound is 1-bromo-1-((trifluoromethyl)sulfinyl)ethene .

Molecular Structure Analysis

The InChI code for 1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is 1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Mechanisms

Oligomerization and Nucleophilic Substitution : Research has shown that fluorinated ethenes, similar to "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," undergo nucleophilic substitution reactions, leading to the formation of oligomers and various substituted products. For instance, the reaction of 1-bromo-1-(pentafluorophenyl)ethene with sodium methoxide results in the exclusive replacement of the para fluorine, yielding substituted ethenes and ethynes (G. Brooke & Simon Mawson, 1990).

Ionic Liquids as Catalysts : Ionic liquids have been demonstrated as effective catalysts in the synthesis of β-acetamido ketones, xanthenes, and other compounds, suggesting that derivatives of "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could be similarly activated or transformed in the presence of novel ionic liquid catalysts (A. Zare et al., 2012).

Halofluorination and Fluorosulfonylation : The compound's structure suggests its potential utility in halofluorination reactions, where it could serve as a precursor for introducing both bromo and sulfonyl fluoride groups into organic molecules. This is supported by studies on similar fluorinated compounds where N-bromo- or N-chlorosuccinimide led to halofluorination products (M. M. Kremlev & G. Haufe, 1998).

Metal-Free Cycloaddition : The reactivity of similar sulfonyl-containing compounds in metal-free [2+2] cycloaddition reactions with alkynes at room temperature suggests that "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could participate in similar reactions to afford novel cyclobutene derivatives (B. Alcaide et al., 2015).

Material Science and Photophysical Properties

- Photochemistry of Anthrylethene Derivatives : Studies on anthrylethene derivatives, which share structural similarities with "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," have revealed interesting photophysical properties, including solvent-dependent fluorescence and photoisomerization behaviors. These findings indicate the potential of fluorinated ethene derivatives in developing photo-responsive materials (E. Shin & Hyunji Jung, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-1-(trifluoromethylsulfinyl)ethene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQVSSNYAIOBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(S(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2720344.png)

![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2720348.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)